Araloside VII
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Overview
Description
It belongs to the class of triterpenoid saponins and has a molecular formula of C54H88O24 with a molecular weight of 1121.26 g/mol . This compound is known for its various biological activities and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Araloside VII is typically extracted from natural sources, specifically from the leaves of Aralia elata. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the leaves of Aralia elata, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction, where solvents like ethanol or methanol are used to extract the saponins. The extract is further purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Araloside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Araloside VII has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties
Biology: this compound is studied for its biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects
Medicine: Research has shown that this compound has potential therapeutic applications in treating conditions such as rheumatoid arthritis and gastric ulcers
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Araloside VII exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes such as H+/K±ATPase and influence mitochondrial-mediated signaling pathways . Additionally, it can inhibit the production of pro-inflammatory cytokines like interleukin-6 and interleukin-8, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Araloside VII is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Araloside A: Another saponin from the same plant, known for its anti-inflammatory and gastroprotective effects
Araloside B and C: These compounds share similar structural features and biological activities with this compound.
Asperosaponin VI: A saponin with osteoclastogenesis inhibitory properties.
This compound stands out due to its specific molecular interactions and broader range of biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSVPOBELCKQM-YIVQLCEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Araloside VII and where is it found?
A1: this compound is a saponin compound first isolated from the root bark of Aralia elata (Miq.) Seem. []. This plant, also known as Japanese angelica tree, is a species belonging to the Araliaceae family. Later studies also identified this compound in the leaves [] and buds [] of Aralia elata.
Q2: What is the structure of this compound?
A2: this compound is a hederagenin-based saponin with a complex sugar moiety. Its structure is characterized as 3-O-{[β-D-glucopyranosyl (1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl}hederagenin 28-O-β-D-glucopyranosyl ester [].
Q3: What analytical techniques were used to identify and characterize this compound?
A3: Researchers employed a combination of techniques to isolate and elucidate the structure of this compound. These included:
- Chromatographic methods: Silica gel column chromatography and preparative HPLC were used for isolation and purification [, ].
- Spectroscopic methods: Structural determination relied on spectroscopic analyses, including (though specific techniques were not listed in the abstracts) but likely involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].
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